Biotin-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-d2 is a deuterated form of biotin, a water-soluble B-vitamin essential for cell growth, the production of fatty acids, and the metabolism of fats and amino acids . The deuterium atoms in this compound replace the hydrogen atoms in the biotin molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-d2 involves the incorporation of deuterium atoms into the biotin molecule. One common method is the hydrogen-deuterium exchange reaction, where biotin is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium . Another method involves the use of deuterated reagents in the synthesis of biotin from its precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure efficient incorporation of deuterium atoms . The final product is purified using techniques such as chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Biotin-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form biotin sulfoxide and biotin sulfone under specific conditions.
Reduction: Reduction reactions can convert biotin sulfoxide and biotin sulfone back to this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin sulfoxide and biotin sulfone.
Reduction: This compound from biotin sulfoxide and biotin sulfone.
Substitution: Various substituted biotin derivatives depending on the reagents used.
Scientific Research Applications
Biotin-d2 has a wide range of scientific research applications, including:
Mechanism of Action
Biotin-d2 functions similarly to biotin by acting as a coenzyme for carboxylase enzymes involved in various metabolic processes . These enzymes catalyze the transfer of carboxyl groups to substrates, playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The deuterium atoms in this compound do not significantly alter its biochemical activity but provide a useful tool for tracing and studying metabolic pathways .
Comparison with Similar Compounds
Biotin-d2 is unique due to the presence of deuterium atoms, which distinguish it from other biotin analogs. Similar compounds include:
Biotin: The non-deuterated form, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Biotinylated Compounds: Various derivatives of biotin used for labeling and detection purposes.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing insights into metabolic processes that are not possible with non-deuterated biotin .
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2 |
InChI Key |
YBJHBAHKTGYVGT-XQDKMORNSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.